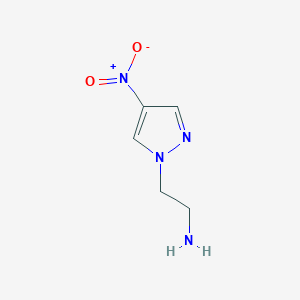

2-(4-nitro-1H-pyrazol-1-yl)ethanamine

Descripción general

Descripción

2-(4-nitro-1H-pyrazol-1-yl)ethanamine is an organic compound with the molecular formula C5H8N4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanamine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of 4-nitro-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Oxides or other oxidized forms.

Substitution: Substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-(4-nitro-1H-pyrazol-1-yl)ethanamine, as promising candidates for cancer treatment. For instance, derivatives of 4-nitropyrazole have been shown to exhibit potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. These compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and reducing phosphorylation of key proteins involved in cell division .

| Compound | CDK2 Inhibition (Ki, µM) | Antiproliferative Activity (GI50, µM) |

|---|---|---|

| This compound | TBD | TBD |

| Other Pyrazole Derivatives | 0.005 - 0.090 | 0.127 - 7.350 |

Explosive Properties

The compound's structural characteristics make it a candidate for use in energetic materials. Nitrated pyrazoles are known for their high heat of formation and detonation performance, making them suitable for applications in explosives and propellants. Research has focused on enhancing the stability and performance of these materials while minimizing sensitivity to shock and friction .

| Property | Value |

|---|---|

| Density | High (compared to TNT) |

| Detonation Velocity | Up to 6.68 km/s |

| Detonation Pressure | Up to 18.81 GPa |

Synthesis and Development

The synthesis of energetic compounds based on nitropyrazoles involves various chemical modifications to enhance their properties. For example, methods have been developed to create derivatives that maintain high performance while being less sensitive to accidental detonation . Ongoing research aims to explore new synthetic routes that are both efficient and environmentally friendly.

Potential Pesticide Applications

There is emerging interest in the use of pyrazole derivatives as potential pesticides or herbicides. The structural features of compounds like this compound may confer specific biological activities against pests or plant pathogens. Initial studies suggest that these compounds could disrupt biological processes in target organisms, although further research is needed to establish efficacy and safety profiles .

Mecanismo De Acción

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine: Similar structure but with a phenyl group instead of a nitro group.

N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine: Contains a benzyl group instead of a nitro group.

Uniqueness

2-(4-nitro-1H-pyrazol-1-yl)ethanamine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for different applications .

Actividad Biológica

2-(4-Nitro-1H-pyrazol-1-yl)ethanamine is a synthetic organic compound characterized by a pyrazole ring with a nitro group at the 4-position and an ethanamine side chain. Its molecular formula is . This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, although detailed mechanisms of action remain largely undocumented. The compound's reactivity is influenced by the nitro group, which can participate in various chemical transformations.

Antimicrobial Activity

Studies have shown that compounds with similar structures to this compound often demonstrate notable antimicrobial properties. For instance, pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .

Synthesis and Evaluation of Biological Activity

A number of studies have synthesized various pyrazole derivatives to evaluate their biological activities. For example, the synthesis of 2-(3-nitro-1H-pyrazol-1-yl)ethanamine has been explored, revealing a different biological activity profile compared to its 4-nitro counterpart. The following table summarizes some key findings related to the biological activities of structurally similar pyrazole compounds:

| Compound Name | Activity Type | MIC (mg/mL) | Target Pathogen |

|---|---|---|---|

| 2-(3-Nitro-1H-pyrazol-1-yl)ethanamine | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |

| 2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanamine | Antifungal | Not specified | Various phytopathogenic fungi |

| 5-Methyl-2-(5-methyl-1H-pyrazole) | Antitumor | Not specified | Cancer cell lines |

Currently, there is no documented information regarding the specific mechanism of action of this compound in biological systems. However, the presence of the nitro group suggests that it may interact with biological targets through redox reactions or by forming reactive intermediates.

Propiedades

IUPAC Name |

2-(4-nitropyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTQKSKBFGFMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302932 | |

| Record name | 4-Nitro-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002033-53-5 | |

| Record name | 4-Nitro-1H-pyrazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002033-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.